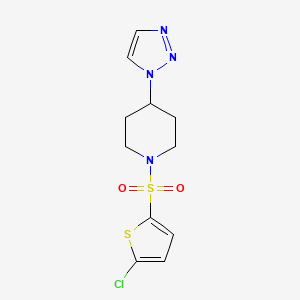

1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2S2/c12-10-1-2-11(19-10)20(17,18)15-6-3-9(4-7-15)16-8-5-13-14-16/h1-2,5,8-9H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDHWQRYKVDIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be characterized by the following attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₂S |

| Molecular Weight | 363.85 g/mol |

| CAS Number | 1797738-98-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. Additionally, the triazole moiety is known for its role in antifungal activity, which may be relevant in the context of treating resistant fungal infections.

Antifungal Activity

Recent studies have demonstrated that derivatives of piperidine containing triazole groups exhibit significant antifungal properties. For instance, compounds similar to this compound showed promising results against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.24 to 0.97 μg/mL , indicating potent antifungal activity .

Antimicrobial Activity

In addition to antifungal properties, the compound has shown antimicrobial effects against various bacterial strains. Research indicates that similar compounds exhibit moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active derivatives demonstrated IC50 values as low as 2.14 μM , suggesting significant potential in treating bacterial infections .

Study 1: Antifungal Efficacy Against Candida auris

A study synthesized six novel piperidine-based triazole derivatives and tested their antifungal efficacy against clinical isolates of C. auris. The results indicated that compounds with similar structural features to this compound not only inhibited fungal growth but also induced apoptosis in fungal cells .

Study 2: Antibacterial Properties

In another investigation focusing on piperidine derivatives, several compounds were evaluated for their antibacterial properties. The study revealed that certain derivatives exhibited strong urease inhibition and acetylcholinesterase inhibition activities, which are critical in the development of new antibacterial agents .

Q & A

Basic: What synthetic routes are validated for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

Methodological Answer:

The compound can be synthesized via sequential functionalization of the piperidine scaffold. A validated approach involves:

- Step 1: Introducing the 1H-1,2,3-triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a piperidine precursor with an alkyne group (e.g., 4-ethynylpiperidine) and an azide derivative .

- Step 2: Sulfonylation of the piperidine nitrogen using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Characterization: Confirm structural integrity via , , and high-resolution mass spectrometry (HRMS). Crystallographic analysis (e.g., X-ray diffraction) is recommended for unambiguous confirmation of stereochemistry and intermolecular interactions .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

Initial screening should focus on target-agnostic assays to identify broad bioactivity:

- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with fluoroquinolones as positive controls .

- Antioxidant Potential: Assess DPPH radical scavenging at concentrations of 100–1000 µg/mL, comparing to rutin or ascorbic acid as standards .

- Cytotoxicity: Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to determine IC values .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

SAR optimization requires systematic modifications:

- Piperidine Core: Compare substituent positions (C-2 vs. C-4) using analogs with methyl, benzyl, or acetyl groups to assess steric/electronic effects on target binding .

- Triazole Substitution: Replace 1H-1,2,3-triazole with tetrazole or imidazole to evaluate heterocycle-specific interactions (e.g., hydrogen bonding with enzymes) .

- Sulfonyl Group: Test bioisosteric replacements (e.g., carbonyl, phosphoryl) to modulate solubility and membrane permeability .

- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cholinesterases or kinases, validated by in vitro enzyme inhibition assays .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

Contradictory cytotoxicity results may arise from cell line heterogeneity or assay conditions. Mitigate via:

- Mechanistic Profiling: Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines .

- Metabolic Stability: Assess compound stability in cell culture media (e.g., LC-MS monitoring over 24 hours) to rule out degradation artifacts .

- Off-Target Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions that may explain variability .

Advanced: What in vivo models are appropriate for validating neuroprotective or anticancer activity?

Methodological Answer:

- Neuroprotection:

- Alzheimer’s Models: Use scopolamine-induced amnesia in mice, evaluating cognitive recovery via Morris water maze. Measure acetylcholinesterase (AChE) inhibition in brain homogenates .

- Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rats, with infarct volume quantification via MRI and behavioral tests .

- Anticancer Activity:

- Xenograft Models: Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice. Monitor tumor growth inhibition and apoptosis markers (e.g., caspase-3 activation) .

- Safety Profiling: Conduct acute toxicity studies (OECD Guideline 423) to determine maximum tolerated dose (MTD) .

Advanced: How to address low solubility in aqueous buffers during formulation?

Methodological Answer:

- Co-Solvent Systems: Use DMSO:PEG-400 (1:4 v/v) or cyclodextrin-based complexes to enhance solubility without precipitation .

- Nanoformulation: Prepare liposomal encapsulates (e.g., via thin-film hydration) with particle size <200 nm (confirmed by dynamic light scattering) to improve bioavailability .

- pH Adjustment: Test buffered solutions (pH 4.5–7.4) to identify optimal solubility, guided by pKa values calculated via MarvinSketch .

Advanced: What computational tools predict its ADMET properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hERG channel liability .

- Metabolite Identification: Employ GLORYx for phase I/II metabolism predictions, validated by in vitro liver microsome assays .

- Toxicity Risk: Apply ProTox-II to flag potential hepatotoxicity or mutagenicity, prioritizing analogs with lower risk scores .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling: Synthesize a photoactivatable probe (e.g., with a diazirine group) to crosslink and isolate target proteins from cell lysates .

- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation curves in treated vs. untreated cells to confirm binding to putative targets .

- SPR Biosensing: Use surface plasmon resonance to measure real-time binding kinetics (K, K/K) with purified recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.